molecular formula C15H16FN3O2S B2881008 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893937-66-1

2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2881008
CAS No.: 893937-66-1
M. Wt: 321.37
InChI Key: YBKAPEDSWAAIHE-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetically engineered chemical reagent featuring a fused thienopyrazole core, a 4-fluorophenyl substituent, and a 2-ethoxyacetamide side chain. This specific molecular architecture is designed for advanced research in medicinal chemistry, particularly in the exploration and development of novel bioactive molecules. The incorporation of the fluorophenyl group is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The thienopyrazole scaffold is a privileged structure in pharmaceutical research, known for its versatility and presence in compounds with a range of biological activities . The ethoxyacetamide side chain at the N-[3] position of the pyrazole ring provides a key site for structural diversification and functional group interaction with enzymatic targets. This compound serves as a sophisticated building block for researchers investigating new therapeutic agents. Its structural features make it a valuable intermediate for synthesizing and optimizing lead compounds, studying structure-activity relationships (SAR), and probing complex biochemical pathways. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKAPEDSWAAIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction

For example, the synthesis may begin with the reaction of 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to form an intermediate compound. This intermediate is then subjected to cyclization conditions to form the thieno[3,4-c]pyrazole core. Subsequent reactions introduce the ethoxy and fluorophenyl groups, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

    Biology: The compound’s biological activity has been explored, particularly its interactions with specific enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Due to its potential biological activity, the compound is being studied for its therapeutic applications, including its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been reported to possess a potent triple-acting PPARα, -γ, and -δ agonist profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Thieno[3,4-c]pyrazole vs. Pyrazolo[3,4-d]pyrimidine ()
  • Target Compound: The thieno-pyrazole core provides a rigid, planar structure with sulfur and nitrogen atoms contributing to electron-deficient aromaticity. This may enhance binding to hydrophobic pockets in autotaxin.
  • Fluorine substituents (e.g., 3-fluorophenyl in Example 83) enhance lipophilicity and resistance to oxidative metabolism .
Thieno[3,4-c]pyrazole vs. Benzimidazole ()
  • Benzimidazole derivatives (e.g., 3x–3aa in ) feature sulfinyl/sulfonyl groups, which improve membrane permeability but may reduce metabolic stability compared to the thieno-pyrazole core.

Substituent Analysis

Fluorophenyl Groups
  • The 4-fluorophenyl group in the target compound is a common motif in bioactive molecules (e.g., 2c and 2d in ). Fluorine’s electronegativity enhances binding affinity through dipole interactions and improves pharmacokinetics by reducing CYP450-mediated metabolism .
Ethoxyacetamide vs. Nitrophenylacetamide ()
  • The ethoxyacetamide group in the target compound likely improves solubility compared to the nitro group in 2c (). Nitro groups, while electron-withdrawing, may introduce toxicity risks.

Pharmacological Activity

Autotaxin Inhibition ()
  • Structural analogs with pyrazolo[3,4-d]pyrimidine cores () may target kinases rather than autotaxin.
Anti-exudative Activity ()

Physicochemical and Spectroscopic Comparisons

NMR Data

Compound Key ¹H-NMR Shifts (δ) Reference
Target Compound Not reported in evidence
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide 3.76 (s, -CH₂CO-), 6.62–8.17 (aromatic)
Benzimidazole derivatives () 2.05–4.15 (aliphatic), 6.68–8.21 (aromatic)
  • The ethoxy group in the target compound would likely show signals at δ ~1.3 (CH₃) and δ ~4.0 (OCH₂), similar to ethoxy-containing compounds in .

Biological Activity

2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects.

The molecular formula of the compound is C15H16FN3O4SC_{15}H_{16}FN_3O_4S, with a molecular weight of approximately 353.4 g/mol. It is characterized by the presence of a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in vitro and demonstrated a reduction in nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In a study involving pyrazole derivatives, it was found that modifications to the thieno[3,4-c]pyrazole structure could enhance antibacterial efficacy by disrupting bacterial cell membranes . Specific tests revealed that derivatives similar to this compound had effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

3. Antioxidant Activity

Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. In an experiment assessing oxidative stress in erythrocytes exposed to toxins such as 4-nonylphenol, the compound significantly reduced the percentage of altered erythrocytes compared to controls . This highlights its potential as an antioxidant agent in protecting against oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thieno[3,4-c]pyrazole derivatives:

Study Findings
Inflammation Model Demonstrated significant inhibition of NO and TNF-α production in LPS-stimulated macrophages.
Antimicrobial Testing Showed effective bactericidal activity against E. coli and S. aureus with MIC values ranging from 15 to 30 µg/mL.
Oxidative Stress Assessment Reduced erythrocyte malformations in fish models exposed to toxins by up to 70% when treated with the compound .

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